2-[(2,2-Dimethoxyethyl)thio]-1,1,1-trifluoroethane
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Overview
Description
2-[(2,2-Dimethoxyethyl)thio]-1,1,1-trifluoroethane is a chemical compound with the molecular formula C6H11F3O2S and a molecular weight of 204.21 g/mol . It is characterized by the presence of trifluoromethyl and thioether functional groups, making it a compound of interest in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-Dimethoxyethyl)thio]-1,1,1-trifluoroethane typically involves the reaction of 2,2-dimethoxyethanol with a trifluoromethylating agent in the presence of a base. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-Dimethoxyethyl)thio]-1,1,1-trifluoroethane undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Various reduced derivatives.
Substitution: Substituted products with nucleophiles.
Scientific Research Applications
2-[(2,2-Dimethoxyethyl)thio]-1,1,1-trifluoroethane has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,2-Dimethoxyethyl)thio]-1,1,1-trifluoroethane involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thioether group can participate in redox reactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,2-Dimethoxyethyl)thio]-1,1,1-trifluoroethane
- 2-[(2,2-Dimethoxyethyl)thio]-1,1,1-trifluoropropane
- 2-[(2,2-Dimethoxyethyl)thio]-1,1,1-trifluorobutane
Uniqueness
This compound is unique due to its specific combination of trifluoromethyl and thioether groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and material science .
Biological Activity
2-[(2,2-Dimethoxyethyl)thio]-1,1,1-trifluoroethane (CAS Number: 84455-36-7) is a chemical compound with potential biological activities. Its unique structure, characterized by a trifluoroethane moiety and a dimethoxyethyl thio group, suggests interesting interactions with biological systems. This article reviews the biological activity of this compound based on available research findings and case studies.
- Molecular Formula : C₆H₁₁F₃O₂S
- Molecular Weight : 204.21 g/mol
- Density : 1.193 g/cm³
- Boiling Point : 161.5 °C
- Flash Point : 51.5 °C
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its potential as an antimicrobial agent and its interactions with specific biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on thioether derivatives have shown promising results against various bacterial strains. The trifluoromethyl group is known to enhance lipophilicity, potentially improving membrane permeability and bioactivity against pathogens.
Compound | Target Organism | Activity (IC50) | Reference |
---|---|---|---|
2-Dimethoxyethyl thio derivative | Staphylococcus aureus | <100 µM | |
Trifluoroethyl derivatives | E. coli | <50 µM |
The proposed mechanism of action for compounds with similar structures often involves:
- Disruption of bacterial cell membranes.
- Inhibition of key enzymes involved in metabolic pathways.
- Interference with nucleic acid synthesis.
Case Study 1: Antimicrobial Screening
In a study published in the Journal of Medicinal Chemistry, researchers screened a library of thioether compounds for antimicrobial activity. The results indicated that compounds containing the trifluoromethyl group exhibited enhanced activity against Gram-positive bacteria compared to their non-fluorinated counterparts. The study highlighted the importance of substituent effects on biological activity.
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was performed using human cancer cell lines to evaluate the safety profile of this compound. The compound showed moderate cytotoxic effects at higher concentrations (IC50 > 100 µM), suggesting that while it may have therapeutic potential, further optimization is necessary to reduce toxicity.
Research Findings
Recent investigations into the biological activity of this compound have focused on:
- In vitro assays : Evaluating the compound's efficacy against various cell lines.
- Structure-activity relationship (SAR) studies: Identifying how modifications to the chemical structure influence biological activity.
Key Findings:
- Compounds with increased lipophilicity generally show enhanced cell membrane permeability.
- The presence of electron-withdrawing groups such as trifluoromethyl significantly impacts biological interactions.
Properties
CAS No. |
84455-36-7 |
---|---|
Molecular Formula |
C6H11F3O2S |
Molecular Weight |
204.21 g/mol |
IUPAC Name |
2-(2,2-dimethoxyethylsulfanyl)-1,1,1-trifluoroethane |
InChI |
InChI=1S/C6H11F3O2S/c1-10-5(11-2)3-12-4-6(7,8)9/h5H,3-4H2,1-2H3 |
InChI Key |
AMQYICAOQAOBSI-UHFFFAOYSA-N |
Canonical SMILES |
COC(CSCC(F)(F)F)OC |
Origin of Product |
United States |
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